N-cyclopropyl-2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, difluoromethoxy, and methoxybenzoyl moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The cyclopropyl group can be introduced through cyclopropanation reactions using appropriate cyclopropylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares structural similarities and is used in similar research contexts.
Difluoromethylated compounds: These compounds also feature the difluoromethoxy group and are studied for their unique chemical properties.
Uniqueness
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H15F2N3O3S |
---|---|
Molekulargewicht |
331.34 g/mol |
IUPAC-Name |
1-cyclopropyl-3-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]thiourea |
InChI |
InChI=1S/C13H15F2N3O3S/c1-20-10-6-7(2-5-9(10)21-12(14)15)11(19)17-18-13(22)16-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,17,19)(H2,16,18,22) |
InChI-Schlüssel |
JVNWACMMBUXXNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)NNC(=S)NC2CC2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.